molecular formula C14H14F2N4O2 B2359064 1-(3,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea CAS No. 1105233-41-7

1-(3,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea

Cat. No. B2359064
CAS RN: 1105233-41-7
M. Wt: 308.289
InChI Key: CTFSTNDGVSJCKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-difluorophenyl)-3-(3-(6-oxopyridazin-1(6H)-yl)propyl)urea, also known as DFP-10825, is a novel small-molecule inhibitor that has shown promising results in cancer research. This compound has been found to inhibit the growth of cancer cells by targeting specific enzymes and pathways, making it a potential candidate for cancer therapy.

Scientific Research Applications

Ureidopyridazine Derivatives as Acyl-CoA:cholesterol Acyltransferase Inhibitors

Research has explored ureidopyridazine derivatives, including those with phenyl rings and sulfones, for their inhibitory activity against acyl-CoA:cholesterol acyltransferase (ACAT). These studies suggest potential applications in regulating cholesterol levels and related metabolic pathways. Theoretical studies correlating activity to structural features highlight the importance of chemical design in therapeutic applications (Gelain et al., 2006).

Synthesis and Structure Analysis

A detailed synthesis and structure analysis of a pyrido[2,3-d]pyrimidine compound similar in structure to the query compound revealed insights into its molecular arrangement and potential for further chemical modifications. This kind of research underscores the versatility of such compounds in developing new materials or drugs (Sun et al., 2022).

Electro-Fenton Degradation of Antimicrobials

The electro-Fenton process has been used to degrade antimicrobials like triclosan and triclocarban, demonstrating the potential of urea derivatives in environmental chemistry for pollution control and remediation. This suggests the broader utility of such compounds beyond their pharmacological applications (Sirés et al., 2007).

Nonlinear Optical Properties

Compounds with structural similarities have been investigated for their nonlinear optical properties, indicating potential applications in optoelectronic device fabrications. Such studies highlight the multifaceted applications of urea derivatives in materials science and engineering (Shkir et al., 2018).

properties

IUPAC Name

1-(3,4-difluorophenyl)-3-[3-(6-oxopyridazin-1-yl)propyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N4O2/c15-11-5-4-10(9-12(11)16)19-14(22)17-6-2-8-20-13(21)3-1-7-18-20/h1,3-5,7,9H,2,6,8H2,(H2,17,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFSTNDGVSJCKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCNC(=O)NC2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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